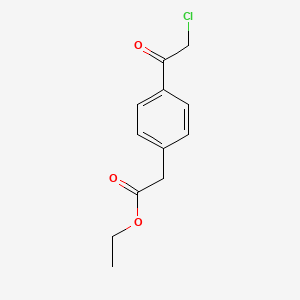

Ethyl 4-(chloroacetyl)-phenylacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-chloroacetoacetate, also known as Ethyl 4-(chloroacetyl)-phenylacetate, is a colorless to pale reddish-yellow clear liquid . It is used as an intermediate for organic syntheses, such as ethyl 4-chloro-3-arylaminocrotonates, diethyl succinylsuccinate, 2-alkyl-4-hydroxy-6-chloromethylpyrimidines, and 4-chloromethylcoumarines .

Synthesis Analysis

The synthesis of Ethyl 4-chloroacetoacetate involves a method for continuously synthesizing ethyl 4-chloroacetoacetates . This method includes pumping a cooled diketene solution into a falling film reactor through a metering pump, enabling the cooled diketene solution to uniformly form a film through a distributor, and flow into the reactor from a tower top . Another method involves the reaction of cyanoacetohydrazide with various reactants resulting in unique properties .

Molecular Structure Analysis

The molecular formula of Ethyl 4-chloroacetoacetate is C6H9ClO3 . The average mass is 198.646 Da and the monoisotopic mass is 198.044754 Da .

Chemical Reactions Analysis

The reaction between acyl chlorides and amines involves a nucleophilic attack on the fairly positive carbon atom by the lone pair on the nitrogen atom in the ethylamine . The reaction happens in two main stages - an addition stage, followed by an elimination stage .

Physical and Chemical Properties Analysis

Ethyl 4-chloroacetoacetate has a melting point of -8 °C and a boiling point of 115 °C/14 mmHg . It has a density of 1.218 g/mL at 25 °C and a refractive index of n 20/D 1.452 . It is a clear colorless to pale reddish-yellow liquid .

Applications De Recherche Scientifique

1. Synthesis of Optical Isomers and Pharmaceutical Intermediates

Ethyl 4-(chloroacetyl)-phenylacetate serves as a versatile intermediate in the stereoselective synthesis of optical isomers. For example, it's used in the production of ethyl (R)-4-chloro-3-hydroxybutyrate, a compound important for creating several pharmacologically valuable products, such as L-carnitine. This synthesis often involves enzymatic reactions and microfluidic chip reactors, demonstrating its utility in fine chemistry and pharmaceutical production (Kluson et al., 2019).

2. In Kinetic Resolution Processes

This compound plays a role in the kinetic resolution of certain esters, which is a critical process in the synthesis of various ACE-inhibitors. ACE-inhibitors are widely used in treating conditions like hypertension. The kinetic resolution involves enantioselective hydrolysis and has been effectively executed in systems like membrane reactors, showcasing the compound's importance in the production of high-value pharmaceuticals (Liese et al., 2002).

3. In Suzuki Coupling Reactions

This compound is used in Suzuki coupling reactions, a crucial method in organic chemistry for generating functionalized biaryls. These reactions have significant applications in medicinal chemistry, particularly in the synthesis of anti-inflammatory drugs and the exploration of green chemistry principles (Costa et al., 2012).

4. Role in Esterification and Catalysis

The compound is involved in various esterification reactions, a fundamental process in organic synthesis. It's used in conjunction with catalysts like Ce(OTf)4 for forming esters with high yields, showcasing its role in facilitating essential reactions in synthetic chemistry (Iranpoor & Shekarriz, 1999).

Mécanisme D'action

The mechanism of action of Ethyl 4-chloroacetoacetate involves a nucleophilic addition/elimination reaction between acyl chlorides (acid chlorides) and amines . In the addition stage, an ethylamine molecule becomes attached to the carbon in the ethanoyl chloride. As the lone pair on the nitrogen approaches the fairly positive carbon in the ethanoyl chloride, it moves to form a bond with it .

Safety and Hazards

Ethyl 4-chloroacetoacetate is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed or inhaled . It is recommended to use only outdoors or in a well-ventilated area, wear protective gloves/clothing/eye protection/face protection, and avoid breathing dust/fume/gas/mist/vapors/spray .

Propriétés

IUPAC Name |

ethyl 2-[4-(2-chloroacetyl)phenyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO3/c1-2-16-12(15)7-9-3-5-10(6-4-9)11(14)8-13/h3-6H,2,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDIIBXLDZABFRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=C(C=C1)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]methyl}furan-2-carboxylic acid](/img/structure/B2770398.png)

![6-benzyl-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2770399.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-bromo-N-methylbenzenesulfonamide](/img/structure/B2770406.png)

![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pyridine-3-sulfonamide](/img/structure/B2770408.png)

![3-benzyl-8-fluoro-5-(3-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2770410.png)

![(2E)-3-phenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2770418.png)